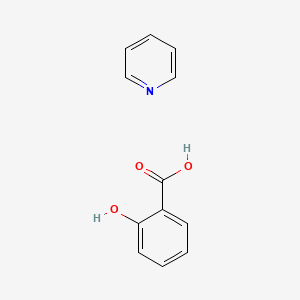
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a bromine atom attached to a three-carbon propyl chain, which is further connected to a 2,2-dimethylpropan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopropyl)-2,2-dimethylpropan-1-amine typically involves the alkylation of 2,2-dimethylpropan-1-amine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed for these transformations.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: The major product is the corresponding alkene.
Oxidation and Reduction: Products include imines and secondary amines.
Aplicaciones Científicas De Investigación
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Mecanismo De Acción
The mechanism of action of N-(3-bromopropyl)-2,2-dimethylpropan-1-amine primarily involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles present in biological systems, leading to the formation of covalent bonds with target molecules. This property makes it useful in the study of enzyme inhibition and receptor binding, where it can modify the active sites of enzymes or receptors, thereby altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-bromopropyl)phthalimide
- 3-(Boc-amino)propyl bromide
- Allyl bromide
Uniqueness
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, including the presence of a 2,2-dimethylpropan-1-amine group This structural motif imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry
Propiedades
Número CAS |
6947-78-0 |
|---|---|
Fórmula molecular |
C8H18BrN |
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C8H18BrN/c1-8(2,3)7-10-6-4-5-9/h10H,4-7H2,1-3H3 |
Clave InChI |
FOANFUUFFWENPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


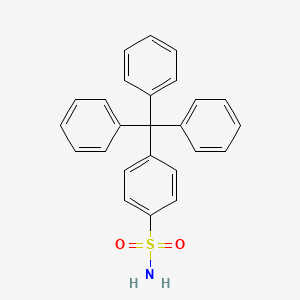
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)


![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)


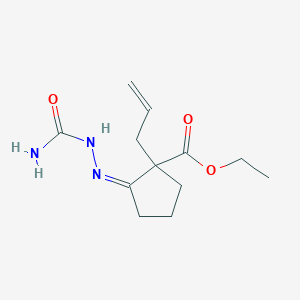

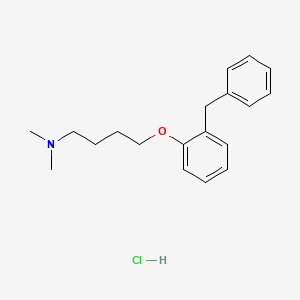
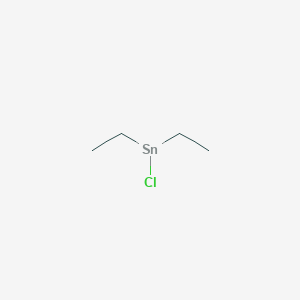
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)
